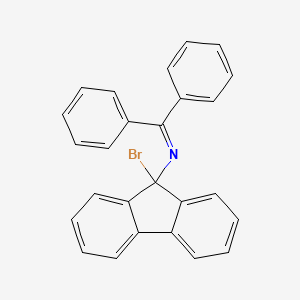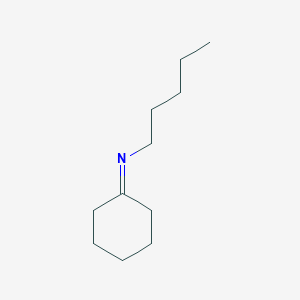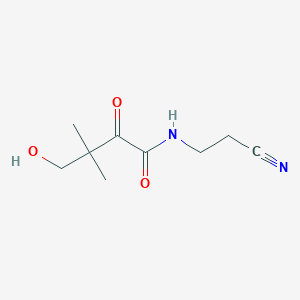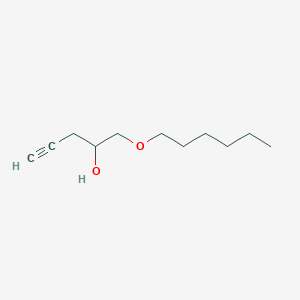
Benzene, (azidodifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (azidodifluoromethyl)- is an organic compound characterized by the presence of an azidodifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (azidodifluoromethyl)- typically involves the introduction of an azidodifluoromethyl group to a benzene ring. This can be achieved through various methods, including:
Nucleophilic substitution reactions: Starting with a halogenated benzene derivative, the halogen can be replaced by an azidodifluoromethyl group using a suitable nucleophile.
Diazotization reactions: Aniline derivatives can be diazotized and subsequently reacted with azidodifluoromethylating agents to introduce the desired group.
Industrial Production Methods: While specific industrial methods for the large-scale production of Benzene, (azidodifluoromethyl)- are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (azidodifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The azidodifluoromethyl group can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the azido group into an amine or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Benzene, (azidodifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-containing molecules in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, (azidodifluoromethyl)- involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, such as:
Nucleophilic aromatic substitution: The azido group can be replaced by nucleophiles, leading to the formation of new compounds.
Click chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are useful in various applications.
Comparaison Avec Des Composés Similaires
Benzene, (difluoromethyl)-: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Benzene, (trifluoromethyl)-: Contains an additional fluorine atom, which can influence its reactivity and properties.
Azidobenzene: Contains an azido group but lacks the difluoromethyl group, leading to different chemical behavior.
Propriétés
Numéro CAS |
114467-89-9 |
|---|---|
Formule moléculaire |
C7H5F2N3 |
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
[azido(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H5F2N3/c8-7(9,11-12-10)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
VNFUAQVUHARBBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N=[N+]=[N-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


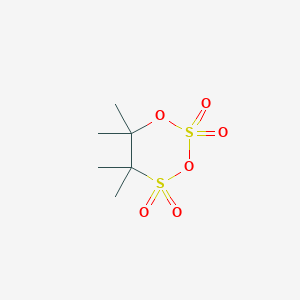
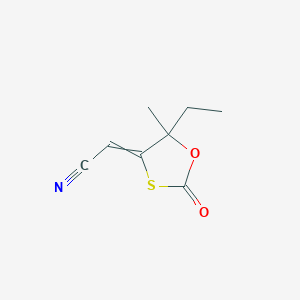
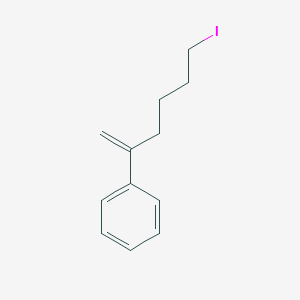

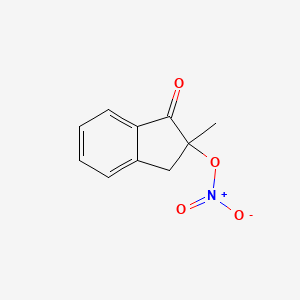

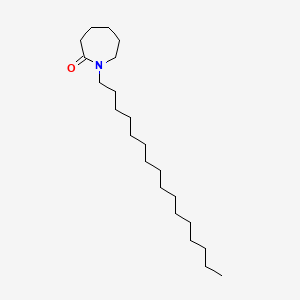


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
